N-methyl-3-phenylprop-2-en-1-amine;hydrochloride

Description

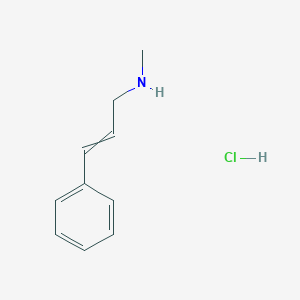

Chemical Structure:

N-Methyl-3-phenylprop-2-en-1-amine hydrochloride is a substituted allylamine hydrochloride salt. Its structure comprises a phenyl group attached to a prop-2-en-1-amine backbone, with a methyl group at the nitrogen atom and a hydrochloride counterion.

Properties

IUPAC Name |

N-methyl-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZECMFJCEEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-methyl-3,3-diphenylpropylamine

A method for preparing N-methyl-3,3-diphenylpropylamine involves using cinnamonitrile and benzene as raw materials. The process includes the following steps:

- Performing a Friedel-Crafts alkylation reaction to obtain 3,3-diphenylpropionitrile.

- Catalytically hydrogenating the 3,3-diphenylpropionitrile to convert it into 3,3-diphenylpropylamine.

- Reacting the 3,3-diphenylpropylamine with an aldehyde to form a Schiff base.

- Methylating the Schiff base to obtain a methyl quaternary ammonium salt.

- Hydrolyzing the methyl quaternary ammonium salt to produce N-methyl-3,3-diphenylpropylamine.

Preparation of N-methyl-3-phenyl-3-hydroxyl-propylamine

An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine uses acetophenone as a starting material. The preparation method includes the following steps:

- Reacting acetophenone with compound (III) via a Mannich reaction to obtain compound (IV).

- Reacting compound (IV) with compound (V) to obtain compound (VI).

- Reducing compound (VI) to obtain compound (VII).

- Hydrolyzing compound (VII) to obtain the target compound.

This method achieves a high yield (four-step total yield ≥ 74%), uses readily available and inexpensive raw materials and reagents, and operates under mild reaction conditions without requiring special equipment, thus reducing operating costs.

- High Yield: The four-step process achieves a total yield of ≥ 74%.

- Low Cost: The raw materials and reagents are easily accessible and inexpensive.

- Mild Conditions: The reaction conditions for each step are mild, requiring no special equipment, which lowers operational expenses.

- Environmental Impact: The "debenzylation method" is used, which offers better selectivity and a higher yield compared to the "demethylation method," and also reduces environmental pollution.

- Improved Purity: The reaction process uses an alkaline environment, which effectively prevents the formation of N-methyl-3-phenyl-3-carbonyl-propylamine hydrochloride, enhancing the reaction conversion rate and the product's purity.

Amine-Directed Mizoroki-Heck Arylation

Another method involves the amine-directed Mizoroki-Heck arylation of free allylamines. For example, (E)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride salt can be prepared using Method B, with a reaction time of 14 hours, resulting in an 88% yield of a white solid.

Preparation of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl amine

A process for preparing N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl amine or a salt thereof involves the following steps:

- Providing N,N-diisopropyl-3-phenylprop-2-en-1-amine.

- Reacting N,N-diisopropyl-3-phenylprop-2-en-1-amine with p-cresol to produce N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl amine.

- Optionally isolating the compound obtained in the previous step.

- Optically resolving the mixture of enantiomers of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl amine by converting it into a salt of tartaric acid.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can further reduce the compound to simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines .

Scientific Research Applications

(E)-N-Methyl-3-phenyl-2-propen-1-amine, also known as N-Methylcinnamylamine, is a chemical compound with a phenyl group attached to a prop-2-en-1-amine backbone and a methyl group attached to the nitrogen atom. It has a wide array of scientific research applications in chemistry, biology, medicine, and industry.

Overview

- Description (E)-N-Methyl-3-phenyl-2-propen-1-amine features a phenyl group attached to a prop-2-en-1-amine backbone, with a methyl group attached to the nitrogen atom.

- Molecular Formula: C10H13N

- Molecular Weight: 147.22 g/mol

Preparation Methods

- Synthetic Routes and Reaction Conditions The synthesis typically involves reacting a phenylprop-2-en-1-amine derivative with methylamine in the presence of a catalyst under controlled temperature and pressure to optimize yield and purity.

- Industrial Production Methods Industrial production may utilize large-scale reactors and continuous flow processes, along with high-purity reagents and advanced purification techniques like recrystallization and chromatography, to ensure high-quality product.

Chemical Reactions Analysis

(E)-N-Methyl-3-phenyl-2-propen-1-amine can undergo oxidation, reduction, and substitution reactions.

- Types of Reactions

- Oxidation The compound can be oxidized to form corresponding oxides or other oxidation products.

- Reduction Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

- Substitution The compound can participate in substitution reactions where one functional group is replaced by another.

- Common Reagents and Conditions

- Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

- Major Products Formed The resulting products are dependent on specific conditions and reagents. Oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-Methyl-3-phenyl-2-propen-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions. It is also studied for its potential biological activities, including its effects on cellular processes and signaling pathways, its potential therapeutic applications, such as its role in drug development and treatment of certain medical conditions, and in the production of pharmaceuticals, agrochemicals, and other industrial products.

(E)-N-Methyl-3-phenyl-2-propen-1-amine exhibits diverse biological activities, including antibacterial, antifungal, and anticancer activities.

- Case Study 1: Antibacterial Efficacy One study showed that this compound outperformed traditional antibiotics against MRSA and E. coli, indicating its potential as a novel antibacterial agent.

- Case Study 2: Anticancer Properties In vitro experiments on MDA-MB-231 cells showed that treatment with this compound led to significant apoptosis, suggesting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-methyl-3-phenylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the study of neurological and psychiatric disorders .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Key Features :

- Conjugated π-system due to the allylamine (prop-2-en-1-amine) moiety.

- Hydrophobic phenyl group enhances lipophilicity (predicted logP ~2.5).

- Polar hydrochloride salt improves aqueous solubility.

Its conjugated system may also enable applications in materials science .

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Similarity Metrics

Chemical similarity is quantified using Tanimoto coefficients (Tc), where Tc ≥ 0.8 indicates high structural overlap . Below is a comparison of key analogues:

| Compound Name | CAS No. | Structure | Molecular Weight (g/mol) | Tc vs. Target Compound | Key Structural Differences |

|---|---|---|---|---|---|

| N-Methyl-3-phenylprop-2-en-1-amine HCl | N/A | Allylamine, phenyl, methylamine, HCl | 183.68 | 1.00 (reference) | N/A |

| 3-Chloro-N,N-dimethylpropan-1-amine HCl | 5407-04-5 | Chloropropyl, dimethylamine, HCl | 170.69 | 0.71 | Chlorine substituent; saturated backbone |

| 3-Chloro-N-methylpropan-1-amine HCl | 97145-88-5 | Chloropropyl, methylamine, HCl | 156.65 | 0.88 | Chlorine substituent; saturated backbone |

| 1-(3-Chloropropyl)pyrrolidine HCl | 57616-69-0 | Chloropropyl, pyrrolidine ring, HCl | 210.14 | 0.81 | Cyclic amine; chlorine substituent |

Key Observations :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 3-Chloro-N,N-dimethylpropan-1-amine HCl | 3-Chloro-N-methylpropan-1-amine HCl |

|---|---|---|---|

| logP (Predicted) | 2.5 | 1.8 | 1.2 |

| Aqueous Solubility | Moderate (HCl salt) | High (HCl salt) | High (HCl salt) |

| Hydrogen Bond Donors | 1 (NH⁺) | 1 (NH⁺) | 1 (NH⁺) |

Key Differences :

- Saturated-chain analogues (e.g., 5407-04-5) exhibit higher solubility due to reduced steric hindrance .

Bioactivity and Target Profiling

Bioactivity Clustering

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that structurally similar compounds often share overlapping protein targets and modes of action . For example:

Activity Landscape Analysis

- Activity Cliffs: Minor structural changes (e.g., phenyl vs. chlorine substituents) can lead to significant potency differences. For instance, the phenyl group in the target compound may confer selectivity toward aromatic amino acid-binding enzymes, unlike chloro-analogues .

Biological Activity

N-methyl-3-phenylprop-2-en-1-amine; hydrochloride, also known as (E)-N-methyl-3-phenyl-2-propen-1-amine hydrochloride, is a compound of significant interest in biological and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group attached to a propenyl amine structure, with a methyl group on the nitrogen atom and a hydrochloride salt form enhancing its solubility. The molecular formula is with a molecular weight of 187.67 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN |

| Molecular Weight | 187.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of N-methyl-3-phenylprop-2-en-1-amine; hydrochloride is primarily attributed to its interaction with various molecular targets within cells. It may modulate receptor activity and influence signaling pathways, particularly those involved in cellular proliferation and apoptosis.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies have shown that it has an IC50 value below 10 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.6 ± 0.76 |

| HeLa | 10.9 ± 0.10 |

| HepG2 | 8.5 ± 0.32 |

| A549 | 5.2 ± 0.12 |

Anti-Tumor Activity

In vivo studies have demonstrated that N-methyl-3-phenylprop-2-en-1-amine; hydrochloride can inhibit tumor growth in xenograft models, suggesting its potential as an anti-cancer agent . The compound's ability to induce apoptosis in cancer cells has been linked to the activation of poly(adenosine diphosphate-ribose) polymerase (PARP), a key enzyme in the apoptotic pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring and nitrogen substituents can significantly affect the compound's potency. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while longer aliphatic chains on the nitrogen atom improve activity against specific cancer types .

Therapeutic Applications

Given its biological activities, N-methyl-3-phenylprop-2-en-1-amine; hydrochloride is being explored for various therapeutic applications:

- Cancer Treatment : Its cytotoxic properties make it a candidate for further development in oncology.

- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to its ability to modulate signaling pathways associated with neuronal survival .

- Antimicrobial Activity : Preliminary studies indicate some antimicrobial properties against certain bacterial strains .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-methyl-3-phenylprop-2-en-1-amine; hydrochloride in treating breast cancer demonstrated significant tumor reduction in mice models. The treatment led to a marked decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that it significantly reduced cell death and oxidative damage markers, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for N-methyl-3-phenylprop-2-en-1-amine hydrochloride to ensure high purity and yield?

- Methodological Answer :

- Step 1 : Start with the reaction of 3-phenylprop-2-en-1-amine with methyl iodide or a methylating agent in an inert atmosphere (e.g., nitrogen) to introduce the N-methyl group.

- Step 2 : Quench the reaction with hydrochloric acid (HCl) to form the hydrochloride salt. Control pH (<2) to maximize precipitation .

- Step 3 : Purify via recrystallization using ethanol/water mixtures. Monitor purity via HPLC or NMR (e.g., ¹H NMR for amine proton integration) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the enamine double bond (δ 5.5–6.5 ppm for vinyl protons) and methylamine group (δ 2.2–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺. For example, C₁₀H₁₄NCl⁺ should match m/z 184.089 ± 0.002 .

- X-ray Crystallography : Refine crystal structures using SHELXL for anisotropic displacement parameters and validate with ORTEP-3 for graphical representation .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Testing : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct phase-solubility studies in water, ethanol, and DMSO. Compare with the free base’s solubility in non-polar solvents (e.g., hexane) .

- Stability Assessment : Perform accelerated stability studies (40°C/75% RH) and monitor degradation via TLC or LC-MS. Hydrochloride salts typically show improved hygroscopic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer :

- Refinement Strategies : Use SHELXL’s restraints for bond lengths/angles to align experimental data with density functional theory (DFT)-optimized geometries. Cross-validate with programs like Olex2 .

- Discrepancy Analysis : Compare anisotropic displacement parameters (ADPs) from X-ray data with molecular dynamics (MD) simulations to identify thermal motion artifacts .

Q. What experimental designs are recommended to study the reactivity of the enamine group in catalytic or biological systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor enamine participation in nucleophilic reactions (e.g., Michael additions). Track absorbance changes at λ = 250–300 nm .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states. Validate with isotopic labeling (e.g., ¹⁵N NMR) .

Q. How should researchers address discrepancies in reported biological activity data (e.g., receptor binding vs. cellular assays)?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using standardized cell lines (e.g., HEK293 for receptor studies).

- Data Normalization : Compare IC₅₀ values across studies using internal controls (e.g., reference agonists/antagonists). Cross-check with radioligand binding assays to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.